1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
“1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C17H16F4N2O2 . It’s a complex organic molecule that contains fluorine atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like boiling point, density, and refractive index. For a related compound, 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, the refractive index is 1.459, the boiling point is 39 °C at 1.5 mmHg, and the density is 1.416 g/mL at 25 °C .Scientific Research Applications
Antiproliferative Effects
A study by Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, evaluating their biological activities. Among these compounds, specific urea and bis-urea derivatives showed significant antiproliferative effects against several cancer cell lines, particularly breast carcinoma MCF-7 cells, demonstrating their potential as lead compounds for developing breast carcinoma drugs. These compounds also exhibited high antioxidant activity and some showed antimicrobial activity, highlighting their diverse pharmacological potential (Perković et al., 2016).
Anion Sensing Properties
Research on gold(I) acetylide complexes with urea moiety investigated their photophysics and anion sensing properties. These complexes demonstrated strong luminescence and exhibited selective sensing capabilities for fluoride ions, with potential applications in the development of anion sensors (Zhou et al., 2012).
Inhibition of Translation Initiation
Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation by inhibiting translation initiation. This study suggests a therapeutic potential for these compounds as non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Molecular Dynamics Investigation
A molecular dynamics investigation of a thiourea derivative highlighted its potential as a lead compound for developing new analgesic drugs, offering insights into its charge transfer mechanisms and possible reactive centers (Mary et al., 2016).
Antimicrobial Activity
New N-(substituted phenyl)-N'-[2,3-dihydro-2-oxido-3-(4'-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas were synthesized and found to possess good antimicrobial activity, expanding the potential applications of fluorophenyl-urea compounds in addressing microbial resistance (Haranath et al., 2007).
Future Directions
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O2/c1-25-15(11-4-2-6-13(18)8-11)10-22-16(24)23-14-7-3-5-12(9-14)17(19,20)21/h2-9,15H,10H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDZTLHKCDTAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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